Product packaging for Trifluoromethionine(Cat. No.:CAS No. 4220-05-7)

Trifluoromethionine

Número de catálogo: B1219614
Número CAS: 4220-05-7
Peso molecular: 203.19 g/mol
Clave InChI: YLJLTSVBCXYTQK-VKHMYHEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Significance of Fluorinated Amino Acids in Biological Systems

Fluorine, the most electronegative element, possesses unique properties such as a small atomic radius and the ability to form strong covalent bonds with carbon. When incorporated into amino acids, these characteristics can profoundly influence the properties of peptides and proteins . Fluorinated amino acids are instrumental in enhancing the structural stability of proteins, improving their resistance to thermal denaturation and proteolytic degradation researchgate.netnih.govuvm.edu. Their presence can also modulate protein-ligand interactions and enzymatic activity, offering insights into reaction mechanisms .

Furthermore, the incorporation of fluorine atoms, particularly in the form of a trifluoromethyl group, introduces a sensitive spectroscopic handle. The 19F nucleus is 100% abundant and has a high gyromagnetic ratio, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.gov. 19F NMR allows for the study of protein structure, dynamics, and interactions with minimal perturbation to the biological system, as the natural abundance of fluorine in biological molecules is negligible nih.govnih.gov. This makes fluorinated amino acids invaluable for site-specific labeling and detailed biophysical investigations nih.govnih.gov. The ability to engineer proteins with enhanced stability and unique labeling capabilities positions fluorinated amino acids as key components in developing novel therapeutic agents and advanced biomaterials researchgate.netuvm.eduacs.org.

Trifluoromethionine as a Non-Natural Amino Acid Analog of Methionine

This compound (TFM), chemically known as (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid, is a synthetic analog of the essential amino acid methionine (Met) nih.govfda.govcymitquimica.com. Its structure is characterized by the replacement of the three hydrogen atoms on the methyl group of methionine's side chain with fluorine atoms, resulting in the formula C5H8F3NO2S nih.govcymitquimica.com. This trifluoromethyl substitution imparts distinct physicochemical properties, including increased electronegativity, hydrophobicity, and metabolic stability due to the robust carbon-fluorine bond and fluorine's inductive effects researchgate.net.

The synthesis of this compound typically involves reacting methionine precursors, such as N-acetyl-D,L-homocysteine thiolactone, with trifluoromethyl iodide under specific conditions, often employing radical trifluoromethylation methods researchgate.netacs.orgacs.org. Unlike methionine, TFM exhibits altered chemical reactivity; for instance, it is resistant to cyanogen (B1215507) bromide (CNBr) cleavage, a reaction that typically cleaves proteins at methionine residues . This differential reactivity further highlights its utility as a distinct probe or modification within protein studies . TFM is classified as a non-proteinogenic L-alpha-amino acid and a derivative of L-methionine, making it a valuable tool for exploring the role of methionine in biological processes nih.govuwaterloo.ca.

Overview of this compound's Role in Modulating Biochemical Properties

This compound's unique properties have led to its widespread application in understanding protein structure and function. Its incorporation into proteins, often achieved through engineered expression systems in auxotrophic microorganisms, allows for detailed biophysical analysis.

Protein Incorporation and Biophysical Probing: The incorporation of TFM into proteins is typically facilitated by utilizing strains auxotrophic for methionine, which can then be cultured in the presence of TFM. This process often involves methionyl-tRNA synthetase, which can recognize and charge tRNA with TFM. Studies have successfully incorporated TFM into proteins such as bacteriophage lambda lysozyme (B549824) (LaL), which contains three methionine residues nih.govacs.org. These studies demonstrated that TFM could be incorporated at significant levels (e.g., 31% to 70%) without drastically hindering enzymatic activity, with the TFM-labeled LaL exhibiting activity analogous to the wild-type enzyme nih.govacs.org.

The presence of the trifluoromethyl group provides a distinct signal in 19F NMR spectroscopy, enabling researchers to probe the local environment of the incorporated amino acid nih.govnih.govacs.org. In the case of TFM-labeled LaL, four sharp 19F NMR resonances were observed, suggesting that the TFM residues experienced different local environments within the protein structure. Subtle conformational changes were inferred from variations in resonance intensities and modest shielding changes upon ligand binding nih.govacs.org. This capability makes TFM an invaluable tool for studying protein-ligand interactions and understanding the functional significance of specific methionine residues nih.govnih.govacs.org.

Biochemical Activity and Interactions: this compound has also been investigated for its biochemical activity and interactions with cellular machinery. It acts as a substrate for enzymes like methionine gamma-lyase (MGL) and γ-cystathionase portlandpress.com. When metabolized by MGL, TFM can yield reactive intermediates, such as trifluoromethanethiol, which can lead to cellular toxicity by cross-linking amine groups portlandpress.com. This mechanism underlies its potential as a prodrug targeting pathogens that express MGL, such as Trichomonas vaginalis portlandpress.com. In yeast (Saccharomyces cerevisiae), TFM has been shown to arrest cell growth and division, affecting RNA synthesis, indicating its broader impact on cellular metabolism nih.govasm.org.

Data Table: this compound Incorporation into Bacteriophage λ Lysozyme (LaL)

The following table summarizes key findings from studies incorporating this compound into bacteriophage λ lysozyme (LaL), highlighting the levels of TFM incorporation and the resulting enzyme activity.

ProteinThis compound Incorporation LevelEnzymatic Activity (relative to wild-type)Notes
Bacteriophage λ lysozyme (LaL)High (70%)AnalogousInhibited by chitooligosaccharides; subtle conformational changes inferred from 19F NMR
Bacteriophage λ lysozyme (LaL)Low (31%)AnalogousInhibited by chitooligosaccharides; subtle conformational changes inferred from 19F NMR

Table 1: Data on the incorporation of this compound into bacteriophage λ lysozyme and its impact on enzymatic activity and structural probing. nih.govacs.org

Compound List

this compound (TFM)

Methionine (Met)

L-S-(trifluoromethyl)homocysteine (l-TFM)

N-acetyl-D,L-homocysteine thiolactone

Trifluoromethyl iodide

Trifluoromethanethiol (CF3SH)

Thiocarbonyl difluoride (CSF2)

Difluoromethionine (DFM)

Selenomethionine (SeM)

Ethionine

L-Homocysteine, S-(trifluoromethyl)-

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid

Trifluoro-L-methionine

S-trifluoromethyl-L-homocysteine

S-Trifluoromethyl-L-homocysteine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3NO2S B1219614 Trifluoromethionine CAS No. 4220-05-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLTSVBCXYTQK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC(F)(F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962362
Record name Trifluoromethionine
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-52-3, 4220-05-7
Record name S-(Trifluoromethyl)-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-52-3
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Record name Trifluoromethionine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
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Record name TRIFLUOROMETHIONINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis and Chemical Modification of Trifluoromethionine

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethionine involves introducing the trifluoromethyl group onto the methionine backbone. Several methods have been developed, each with specific reagents, reaction conditions, and substrate requirements.

Reductive Trifluoromethylation of Amino Acid DisulfidesThis approach utilizes the disulfide form of methionine (methionine disulfide) as a substrate. Reductive trifluoromethylation typically employs a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or trifluoromethylsulfonyl chloride (CF3SO2Cl), in conjunction with a reducing agent and often a catalyst. The disulfide bond is cleaved, allowing for the introduction of the CF3 group. Transition metal catalysts, like copper salts, or photoredox catalysis can be employed to generate the necessary reactive trifluoromethyl speciesbenchchem.comuwaterloo.ca. Reaction conditions can range from moderate temperatures to elevated ones, using solvents like methanol (B129727) (MeOH) or DMF.

Stereoselective Synthesis of L-Trifluoromethionine

For applications in peptide synthesis and biological studies, obtaining this compound in a specific enantiomeric form, particularly the L-enantiomer, is crucial. Stereoselective synthesis can be achieved through several methods:

Asymmetric Synthesis: This involves using chiral starting materials, chiral auxiliaries, or chiral catalysts to direct the trifluoromethylation reaction towards the desired enantiomer. For instance, chiral copper complexes have been used in asymmetric trifluoromethylation reactions to achieve high enantiomeric excess (ee) .

Enzymatic Resolution: Racemic mixtures of this compound can be resolved using enzymes that selectively act on one enantiomer, leaving the other in pure form.

Chiral Phase-Transfer Catalysis: This method utilizes chiral phase-transfer catalysts to facilitate enantioselective reactions, enabling the synthesis of chiral this compound derivatives with high enantiomeric purity .

Chemical Modifications and Derivative Synthesis

This compound can undergo various chemical modifications to create derivatives with tailored properties for specific applications.

Biochemical Mechanisms and Enzymatic Interactions

Role as a Prodrug Targeting Methionine γ-Lyase (MGL)

Trifluoromethionine (TFM), a fluorinated analog of the amino acid methionine, functions as a prodrug that is specifically activated by the enzyme methionine γ-lyase (MGL; EC 4.4.1.11). portlandpress.comnih.govwikipedia.orgnih.gov This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids in various anaerobic microorganisms. nih.govasm.orgnih.gov The therapeutic strategy behind TFM relies on its conversion by MGL into cytotoxic products, thereby targeting pathogens that possess this enzyme. wikipedia.orgnih.govebi.ac.ukniph.go.jp The efficacy of TFM as a prodrug has been demonstrated against several MGL-containing pathogens, including the parasitic protozoa Trichomonas vaginalis and Entamoeba histolytica. asm.orgnih.govebi.ac.ukjst.go.jpdntb.gov.ua

Specificity for Pathogens Lacking MGL in Mammals

The selective toxicity of this compound is rooted in a key biochemical difference between certain pathogens and their mammalian hosts. nih.govasm.org Methionine γ-lyase is highly active in many anaerobic bacteria and protozoan parasites but is notably absent in mammals. nih.govwikipedia.orgnih.govebi.ac.ukdntb.gov.uamdpi.com This enzymatic disparity makes MGL an attractive target for antimicrobial drug development. nih.govnih.gov Because mammalian cells lack MGL, they are unable to process TFM into its toxic metabolites, which limits the compound's toxicity to the host and directs its cytotoxic effects specifically toward the MGL-expressing pathogens. wikipedia.orgniph.go.jp This specificity has been confirmed in studies showing TFM's toxicity to anaerobic bacteria, E. coli engineered to express the trichomonad MGL gene, and anaerobic protozoa, while having limited effects on mammalian cells. wikipedia.orgebi.ac.uk The dependence on MGL for activation was further demonstrated in resistance studies, where E. histolytica strains with repressed MGL gene expression showed resistance to TFM. oup.com

Catalytic α,γ-Elimination by MGL

Methionine γ-lyase catalyzes the α,γ-elimination of L-methionine to produce α-ketobutyrate, ammonia, and methanethiol. nih.govnih.govdntb.gov.ua When this compound is presented as a substrate, the enzyme performs a similar α,γ-elimination reaction. nih.govoup.com This enzymatic process converts the inert prodrug TFM into highly reactive and toxic molecules within the pathogen. asm.orgoup.com Studies with MGL purified from T. vaginalis confirmed that TFM is a substrate, undergoing α,γ-elimination to yield α-ketobutyrate at a significantly higher rate than the natural substrate, methionine. nih.gov The apparent Michaelis constant (Km) for TFM with T. vaginalis MGL was found to be 0.32 ± 0.6 mM, compared to 4.3 ± 1.1 mM for methionine, indicating a higher affinity of the enzyme for the fluorinated analog. nih.gov

Enzyme Kinetic Data for Methionine γ-Lyase (MGL)
Enzyme SourceSubstrateApparent Km (mM)Reaction Rate (μmol/min/mg of protein)
Trichomonas vaginalisThis compound (TFM)0.32 ± 0.63.3
Methionine4.3 ± 1.10.50

Generation of Toxic Intermediates

The MGL-catalyzed α,γ-elimination of this compound results in the formation of several products, with the ultimate toxicity stemming from a highly reactive fluorine-containing compound. asm.orgoup.comoup.com

One of the products generated from the enzymatic breakdown of TFM by MGL is α-ketobutyrate. nih.govasm.orgnih.govdntb.gov.uaoup.comoup.com The formation of this α-keto acid is a direct consequence of the α,γ-elimination reaction mechanism. nih.govdntb.gov.ua Its production can be measured to determine the activity of MGL on TFM. oup.com

Ammonia is another product released during the MGL-catalyzed degradation of this compound. nih.govasm.orgnih.govdntb.gov.uaoup.comoup.com Similar to α-ketobutyrate, its formation is integral to the α,γ-elimination reaction catalyzed by the enzyme. nih.gov

Ammonia (NH₃)

Interactions with Other Enzymes and Metabolic Pathways

This compound's structural similarity to methionine allows it to interact with a range of enzymes that normally recognize the natural amino acid. However, the highly electronegative trifluoromethyl group often alters the outcome of these interactions, turning TFM from a simple substrate into a metabolic probe, inhibitor, or prodrug.

Substrate for γ-Cystathionase

This compound is recognized as a substrate for γ-cystathionase (also known as cystathionine (B15957) γ-lyase), a pyridoxal phosphate (B84403) (PLP)-dependent enzyme involved in sulfur-containing amino acid metabolism. nih.govwikipedia.org Instead of undergoing a standard catalytic conversion, TFM is metabolized by γ-cystathionase into a highly reactive intermediate. nih.gov This process transforms this compound into a potent cross-linking agent within the enzyme's active site, demonstrating a mechanism-based inhibition. nih.govresearchgate.net This interaction underscores how fluorination can dramatically alter the metabolic fate of an amino acid analog.

Effects on Methionine Aminopeptidase (MetAP)

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. uniprot.org X-ray crystallography studies of Escherichia coli MetAP (eMetAP) in complex with this compound have provided detailed insights into its binding mode. nih.govrcsb.org These studies reveal that TFM binds in the active site, but as an analog of the product (methionine), not the substrate. nih.gov

Unlike transition-state analogues, which form strong interactions with key active site components, this compound's binding is characterized by the loss of crucial contacts. Specifically, it fails to interact with the cobalt ion Co1 and the catalytic residue His79, which are essential for stabilizing the transition state during peptide bond cleavage. nih.govrcsb.org This demonstrates that while TFM can occupy the active site, it does not engage the catalytic machinery in the same manner as a true substrate or a transition-state inhibitor.

ComponentInteraction with Transition-State AnaloguesInteraction with this compound
N-terminal group Interacts with Co2Interacts with Co2
Phosphorus oxygens Bind between Co1 and Co2, interact with His178N/A
Co1 Interacts with phosphorus oxygensNo interaction
His79 Forms hydrogen bond with phosphorus oxygensNo interaction
Table 1: Comparison of binding interactions of transition-state analogues versus this compound within the active site of E. coli Methionine Aminopeptidase (MetAP), based on crystallographic data. nih.govrcsb.org

Influence on Methionine Sulfoxide (B87167) Reductase (MSR) Studies

The methionine sulfoxide reductase (MSR) system, comprising enzymes MsrA and MsrB, is a critical cellular defense mechanism that repairs oxidized proteins by reducing methionine sulfoxide back to methionine. nih.govmdpi.com this compound has become an important tool for studying the mechanism of MSR enzymes. uwaterloo.ca As a stable analog of methionine, TFM can be incorporated into peptides and proteins for biophysical analysis. nih.gov

The fluorine atoms on TFM serve as sensitive nuclei for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. uwaterloo.canih.gov Researchers use this technique to probe the local environment of the methionine analog within the enzyme's active site. The unique electronic properties of the trifluoromethyl group, compared to a standard methyl group, help to elucidate the chemical mechanism of MSR and the role of specific amino acid residues in catalysis. uwaterloo.canih.govazom.com

Impact on Methionine Metabolism and S-Adenosyl-L-Methionine (AdoMet) Pathways

This compound has profound effects on general methionine metabolism. Studies in the yeast Saccharomyces cerevisiae have shown that exposure to TFM leads to a significant decrease in the intracellular concentration of natural methionine. nih.gov It also acts as a repressor of the methionine biosynthetic pathway, signaling to the cell to halt de novo synthesis of the amino acid. nih.gov

A critical finding is that while this compound can be charged to methionyl-tRNA and subsequently incorporated into proteins, it is not a substrate for the enzyme S-adenosylmethionine (AdoMet) synthetase (also known as methionine adenosyltransferase). uwaterloo.canih.gov This enzyme catalyzes the reaction of methionine with ATP to form S-adenosyl-L-methionine (AdoMet), a universal methyl group donor essential for numerous biological processes, including the transmethylation, transsulfuration, and aminopropylation pathways. wikipedia.orgmdpi.comcaldic.com By being unable to form an S-adenosyl derivative, TFM effectively blocks entry into these vital metabolic routes, leading to significant disruption of cellular physiology. nih.gov

Metabolic ProcessEffect of this compound in S. cerevisiaeReference
Endogenous Methionine Levels Sharp decrease nih.gov
Methionine Biosynthesis Pathway is repressed nih.gov
Protein Incorporation Can be incorporated into proteins nih.gov
AdoMet Synthesis Cannot be activated to form S-adenosyl-trifluoromethionine nih.gov
Table 2: Summary of the key impacts of this compound on methionine metabolism in Saccharomyces cerevisiae.

Cellular Uptake and Transport Mechanisms

For this compound to exert its intracellular effects, it must first cross the cell membrane. The transport of amino acids and their analogs is a mediated process, relying on specific membrane proteins rather than simple passive diffusion. byjus.comkhanacademy.orgpressbooks.pub While direct studies on TFM transport are limited, its mechanism can be inferred from research on methionine and other amino acid analogs.

As a close structural analog of methionine, TFM is presumed to be recognized and transported by the same protein carriers that handle neutral amino acids. afjbs.comnih.gov In mammals, several amino acid transport systems are responsible for methionine uptake, including System L (such as LAT1), System A, and System ASC. afjbs.comturkupetcentre.net Studies on other fluorinated amino acids have confirmed their transport via these systems, suggesting a similar route for TFM. nih.gov The transport of methionine and its analogs in yeast is known to be a complex, highly regulated process involving at least seven distinct permeases, highlighting the cell's intricate control over the uptake of this essential nutrient and its mimics. nih.gov Therefore, TFM likely enters cells via active transport through one or more of these conserved amino acid transporter families. nih.govresearchgate.net

Transport MechanismDescriptionInvolvement in Amino Acid Uptake
Passive Diffusion Movement of small, nonpolar molecules across the membrane down a concentration gradient. No protein involved.Generally not used for amino acids due to their charge and polarity. byjus.com
Facilitated Diffusion Movement of molecules down a concentration gradient, mediated by channel or carrier proteins.Utilized by some amino acid transporters, like System L (e.g., LAT1). turkupetcentre.net
Active Transport Movement of molecules against a concentration gradient, requiring energy (e.g., ATP) and carrier proteins.A primary mechanism for concentrating amino acids inside the cell, used by systems like System A. byjus.comafjbs.com
Table 3: General mechanisms for the transport of small molecules across the plasma membrane.

Applications in Protein Research and Engineering

Structural Probing in Proteins via ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is highly advantageous for studying proteins due to the ¹⁹F nucleus's 100% natural abundance, spin-½ nature, and large gyromagnetic ratio, which translates to high sensitivity and a broad chemical shift range researchgate.netscholaris.cabiophysics.org. Unlike ¹H NMR, ¹⁹F NMR spectra are typically free from background signals originating from the biological sample itself, simplifying spectral analysis researchgate.netresearchgate.net. Trifluoromethionine, with its three fluorine atoms, provides a robust ¹⁹F NMR signal that is exquisitely sensitive to its local environment within a protein.

The chemical shift of ¹⁹F nuclei is highly sensitive to subtle changes in their surrounding chemical environment, including variations in local conformation, solvent exposure, and interactions with other molecules researchgate.netbiophysics.org. When this compound is incorporated into a protein, the ¹⁹F NMR signal can serve as a direct reporter of protein-ligand binding events. Upon the binding of a ligand to a site near the TFM residue, the local environment of the fluorine atoms changes, resulting in a measurable shift in the ¹⁹F NMR resonance nih.govbeilstein-journals.org. This sensitivity allows for the quantification of binding affinities (Kd) and the screening of small molecules for their ability to interact with target proteins nih.govbeilstein-journals.org. Studies have shown that changes in ¹⁹F NMR spectra upon fragment molecule addition can be readily observed and quantified, making this approach effective for fragment-based drug discovery nih.gov.

Proteins are inherently dynamic entities, and understanding these motions is crucial for elucidating their function. ¹⁹F NMR, utilizing probes like this compound, is well-suited for studying protein dynamics. The ¹⁹F chemical shift and relaxation parameters are sensitive to motions such as side-chain rotations, local fluctuations, and larger-scale conformational changes researchgate.netscholaris.ca. For instance, the incorporation of TFM into bacteriophage lambda lysozyme (B549824) (LaL) revealed that one methionine position gave rise to two separate ¹⁹F NMR resonances, with their intensities influenced by the extent of TFM incorporation. This observation was interpreted as an indication of subtle conformational changes induced by the incorporated TFM, affecting the local environment of the methionine residue acs.orgnih.govnih.gov. The broad chemical shift range of ¹⁹F also allows for the resolution of signals from different TFM-labeled sites within a single protein, providing a multidimensional view of protein dynamics researchgate.net.

This compound serves as a valuable tool for investigating protein structure and function by acting as a subtle structural replacement for methionine or as a reporter group. Its incorporation does not typically cause significant perturbations to the protein's global structure or function scholaris.caacs.orgnih.gov. The ¹⁹F NMR spectra of TFM-labeled proteins can provide information about the tertiary structure and the spatial arrangement of labeled residues. For example, studies on TFM-labeled LaL showed that the enzyme retained analogous activity to the wild-type enzyme and was inhibited by chitooligosaccharides, indicating that the incorporation of TFM did not hinder its function acs.orgnih.gov. The distinct ¹⁹F NMR signals from TFM residues can also be used to map the protein surface and identify residues involved in functional processes, such as substrate binding or protein-protein interactions nih.govbeilstein-journals.org.

The sensitivity of ¹⁹F chemical shifts to the local environment makes TFM an excellent probe for characterizing solvent accessibility and side-chain properties scholaris.cabiophysics.orgnih.gov. Changes in solvent composition or the presence of paramagnetic agents can be used to differentiate between TFM residues exposed to solvent and those that are buried within the protein core scholaris.canih.gov. For example, solvent isotope shift effects can diagnose the accessibility of a TFM side chain to the solvent biophysics.org. Furthermore, reactivity experiments, such as those using paramagnetic broadening agents or chemical probes like K₂PtCl₄, can provide information about the spatial position and accessibility of TFM residues, offering insights into side-chain reactivity and steric constraints within the protein structure nih.gov.

Investigating Protein Structure and Function

Bioincorporation into Recombinant Proteins

The ability to biosynthetically incorporate this compound into recombinant proteins is a cornerstone of its utility. This process typically involves providing the fluorinated amino acid analog to a host organism during protein expression.

A common strategy for achieving site-specific labeling with this compound involves using genetically engineered Escherichia coli strains that are auxotrophic for methionine researchgate.netacs.orgnih.gov. Auxotrophic strains lack the ability to synthesize essential nutrients, such as methionine, and therefore require its presence in the growth medium. By growing these strains in a medium supplemented with this compound instead of or in addition to methionine, the host cell's protein synthesis machinery can incorporate the analog into newly synthesized proteins at methionine positions researchgate.netacs.orgnih.gov.

Successful overexpression of TFM-labeled proteins often requires careful optimization of growth conditions and induction protocols. For instance, when expressing TFM-labeled bacteriophage lambda lysozyme (LaL), researchers found that cells grown in a methionine-rich medium followed by protein induction under controlled concentrations of both L-methionine and L-TFM allowed for the overexpression of TFM-LaL at high incorporation levels (e.g., 70%) acs.orgnih.gov. While the analog itself might be inhibitory to cell growth at certain concentrations, careful management of media composition and induction timing enables the production of functional, labeled proteins acs.orgnih.gov. Other strategies may involve the use of specific plasmids and gene expression systems to enhance the yield of the recombinant protein tum.deresearchgate.net.

Case Studies: Bacteriophage Lambda Lysozyme (LaL)

Bacteriophage Lambda Lysozyme (LaL) has served as a key model system for understanding the effects of this compound incorporation. LaL, an enzyme containing three methionine residues, has been successfully engineered to incorporate TFM, allowing for detailed analysis of the analogue's impact on protein function and structure.

Research has demonstrated the successful incorporation of L-S-(trifluoromethyl)homocysteine (L-TFM) into LaL using Escherichia coli strains auxotrophic for methionine. acs.orgnih.govuwaterloo.caresearchgate.netcollectionscanada.gc.ca This process allows for the expression of TFM-labeled LaL (TFM-LaL) by providing L-TFM in the growth media. Studies have shown that TFM-LaL, even at high levels of incorporation (e.g., 70%), exhibits activity analogous to the wild-type enzyme and remains susceptible to inhibition by chitooligosaccharides, indicating that the incorporation of TFM does not fundamentally impair its enzymatic function. acs.orgnih.gov

The incorporation of TFM into LaL has also provided significant insights through 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The 19F NMR spectra of TFM-LaL typically display multiple sharp resonances, with the observation of four resonances for an enzyme with only three methionine positions suggesting subtle environmental differences or conformational heterogeneity induced by the TFM residue. acs.orgnih.govnih.gov Site-directed mutagenesis has been employed to assign these resonances to specific methionine positions within the LaL structure. For instance, specific mutations have shown that TFM at one position can influence the NMR signature of TFM at another, indicating allosteric or conformational effects. researchgate.netnih.gov Furthermore, TFM's resistance to cyanogen (B1215507) bromide (CNBr) cleavage, unlike native methionine, offers a distinct advantage in protein engineering, as TFM-substituted proteins remain intact under conditions that would typically cleave methionine residues.

Modulation of Peptide and Protein Properties

The presence of the trifluoromethyl group in this compound fundamentally alters the physicochemical properties of peptides and proteins into which it is incorporated. These alterations can be leveraged to fine-tune protein behavior, stability, and interactions.

This compound, along with other trifluoromethylated amino acids (TfmAAs), has been shown to significantly increase the local hydrophobicity of peptide sequences. nih.govresearchgate.netacs.org Studies measuring chromatographic hydrophobicity indexes (φ₀) of tripeptides containing TFM have revealed a substantial enhancement in hydrophobicity compared to their non-fluorinated counterparts. In some cases, the hydrophobic contribution of TFM has been observed to exceed that of natural amino acids known for their high hydrophobicity, such as isoleucine. nih.govresearchgate.net This precise control over peptide hydrophobicity makes TFM a valuable tool for rational design strategies aimed at modulating peptide-protein interactions.

Peptide Sequence ContextAmino Acid AnalogueHydrophobicity Index (φ₀)Relative Hydrophobicity (Δφ₀)
Peptide 6 (e.g., Ala)Alanine4.1N/A
Peptide 12 (e.g., TFM)This compound29.5Exceeds Isoleucine

Note: Values are representative and depend on the specific peptide sequence and experimental conditions. nih.govresearchgate.net

The incorporation of this compound can influence protein folding pathways and the nature of protein-protein and protein-ligand interactions. As a fluorinated analogue, TFM can serve as a probe to study protein structure and dynamics, offering insights into the role of methionine residues in these processes. acs.orgnih.govresearchgate.netnih.gov The subtle conformational changes induced by TFM, as evidenced by altered NMR spectra in TFM-LaL, suggest that the modified residue can subtly alter the local protein environment. acs.orgnih.govnih.gov These changes can impact how a protein interacts with ligands or other proteins, making TFM a useful tool for dissecting these complex relationships. cymitquimica.com The study of inter-residue interactions is fundamental to understanding protein folding and stability, and TFM's unique properties allow for novel investigations into these interactions. nih.gov

The trifluoromethyl group imparts distinct stability and reactivity characteristics to TFM and proteins containing it. cymitquimica.com The C-F bond is strong, contributing to enhanced metabolic stability. Notably, TFM exhibits altered reactivity compared to methionine. For example, the -SCF₃ group in TFM renders it resistant to cleavage by cyanogen bromide (CNBr), a reagent that typically cleaves proteins at methionine residues. This differential reactivity allows for selective manipulation of proteins, preserving TFM-containing segments while processing methionine-containing ones. TFM's sulfur atom can also participate in redox reactions, forming sulfoxide (B87167) and sulfone derivatives, while remaining stable to common reducing agents. The general principle that fluorination of hydrophobic substructures can increase protein stability is also applicable, suggesting TFM could contribute to more robust protein structures. acs.org

Reaction/ConditionMethionine (Met)This compound (TFM)
CNBr CleavageCleavedResistant
Oxidation (e.g., H₂O₂)Forms sulfoxide/sulfoneForms sulfoxide/sulfone
Reduction (e.g., DTT)ReducedStable

Note: This table summarizes general reactivity trends based on available literature.

Effects on Protein Folding and Interactions

Protein Engineering and Design

This compound serves as a valuable component in protein engineering and design, offering a means to introduce non-canonical amino acid properties into proteins. Its ability to act as a structural replacement for methionine, not achievable with the standard amino acid set, opens avenues for creating proteins with tailored characteristics. nih.gov TFM's influence on local hydrophobicity and steric effects, detectable via 19F NMR, makes it an excellent reporter for probing protein structure and function.

As a building block in peptide synthesis, TFM allows for the creation of peptides with enhanced properties, such as modulated hydrophobic interactions. cymitquimica.com Researchers utilize TFM to investigate the functional importance of methionine residues and to explore the effects of fluorinated amino acids on biological systems, potentially leading to insights applicable in drug design. cymitquimica.com Furthermore, its utility extends to probing protein-protein interactions (PPIs) as a sensitive 19F NMR reporter. acs.org The unique properties conferred by TFM enable the design of proteins with altered stability, modified interaction profiles, and novel functionalities, contributing to advancements in biotechnology and therapeutic development.

Compound Names:

this compound (TFM)

Methionine (Met)

Bacteriophage Lambda Lysozyme (LaL)

Biological and Therapeutic Implications

Antimicrobial and Anticancer Properties

Trifluoromethionine exhibits significant antimicrobial properties, targeting specific anaerobic pathogens. Its mechanism of action relies on its selective activation by methionine γ-lyase (MGL), an enzyme that plays a crucial role in the metabolism of methionine in these organisms ekb.egnih.gov. The compound has also been explored for its potential in targeting cancer cells, particularly in conjunction with MGL-expressing cancer cells or through novel fluorinated derivatives usda.govresearchgate.net.

This compound has demonstrated notable efficacy against several anaerobic pathogens, including protozoa and bacteria, due to the presence of methionine γ-lyase (MGL) within these organisms ekb.egnih.govasm.org.

This compound has shown high toxicity in vitro against the anaerobic protozoan parasite Trichomonas vaginalis nih.govasm.org. Studies indicate that TFM is a substrate for MGL purified from T. vaginalis, undergoing elimination to yield α-ketobutyrate nih.gov. Furthermore, in vivo studies have demonstrated exceptional activity, with a single dose of TFM preventing lesion formation in mice challenged with the parasite nih.govasm.org. This suggests TFM's potential as a lead compound for novel anti-infective drugs against such eukaryotic anaerobic pathogens asm.org.

Entamoeba histolytica, the causative agent of amoebiasis, is also susceptible to this compound oup.comoup.com. Research has shown that TFM derivatives can exhibit IC50 values against E. histolytica, with some derivatives outperforming established imidazole-based agents oup.com. For instance, certain derivatives showed IC50 values of 1.19 µM against E. histolytica, compared to 3.55–3.96 µM for some imidazole-based drugs oup.com. TFM is catabolized by E. histolytica's methionine γ-lyase (EhMGL) into toxic intermediates oup.com. Previous studies also reported that E. histolytica can develop resistance to TFM in vitro, which was associated with EhMGL repression oup.comoup.com.

This compound has also shown effectiveness against certain anaerobic bacteria that express methionine γ-lyase (MGL) nih.govasm.org. This includes Escherichia coli strains that have been engineered to express the trichomonad MGL gene nih.govasm.org. The compound's ability to target bacteria via MGL highlights its potential for broader therapeutic applications against anaerobic bacterial infections .

The mechanism by which this compound inhibits cell growth and division is intrinsically linked to its metabolic activation by MGL. Once inside susceptible cells, TFM is converted into trifluoromethanethiol, which subsequently forms carbonothionic difluoride oup.com. This reactive species acts as a potent cross-linker of primary amine groups, such as lysine (B10760008) residues in proteins oup.com. This cross-linking disrupts essential cellular processes, leading to the inhibition of cell growth and division. For example, in T. vaginalis, the metabolic breakdown of TFM by MGL results in toxic intermediates that impede the parasite's proliferation nih.gov. Similarly, in E. histolytica, the catabolism of TFM by EhMGL leads to the generation of toxic compounds that inhibit growth oup.comoup.com.

Efficacy Against Anaerobic Pathogens

Entamoeba histolytica

Mechanisms of Resistance to this compound

Resistance to this compound can develop in susceptible organisms, as observed in Entamoeba histolytica oup.comoup.com. Research has identified specific mechanisms contributing to this resistance. In E. histolytica, strains resistant to TFM have been found to exhibit downregulation of methionine γ-lyase (EhMGL) oup.comoup.comoup.com. This repression of the MGL enzyme reduces the activation of TFM into its toxic metabolites, thereby conferring resistance oup.comoup.com. One study indicated that a complete lack of EhMGL activity could lead to TFM resistance indirectly by affecting crucial metabolic pathways, such as the production of α-keto acids necessary for energy production and growth oup.comoup.com. Additionally, the upregulation of other genes , such as EhBspA1, has been shown to play a role in conferring partial resistance to this compound in E. histolytica oup.comoup.com. These findings suggest that resistance mechanisms can involve direct targeting of the activating enzyme or the induction of compensatory cellular pathways oup.comoup.com.

Transcriptional and Proteomic Analysis of Resistance

Upregulation of Stress Response Genes (e.g., EhBspA1)

Beyond the downregulation of MGL, transcriptional analysis of TFM-resistant strains has revealed the upregulation of other genes involved in cellular processes, including stress responses oup.comniph.go.jpoup.comresearchgate.netresearchgate.net. Notably, the EhBspA1 gene, which encodes a leucine-rich repeat protein, was found to be significantly upregulated in TFM-resistant E. histolytica oup.comniph.go.jpoup.comresearchgate.netresearchgate.net. Experimental evidence supports a role for EhBspA1 in conferring partial resistance to TFM, as overexpression of this gene in wild-type strains led to increased resistance oup.comniph.go.jpoup.comresearchgate.netresearchgate.net. This suggests that cellular stress response mechanisms may play a compensatory role in the development of TFM resistance oup.commdpi.com.

Transcriptional and Proteomic Analysis of Resistance

Comprehensive transcriptome analyses, employing microarray technology, have been instrumental in identifying the genetic basis of TFM resistance in E. histolytica oup.comebi.ac.ukniph.go.jpoup.comresearchgate.net. These studies have compared the gene expression profiles of TFM-resistant strains with wild-type strains, revealing significant alterations in the expression of numerous genes oup.comebi.ac.ukniph.go.jpoup.comresearchgate.net. In one study, the expression of 35 genes was found to differ by at least threefold between resistant and wild-type strains oup.comebi.ac.ukniph.go.jpoup.comresearchgate.net. These differentially expressed genes were found to be specific to TFM resistance, indicating a unique adaptive response by the parasite oup.comebi.ac.ukniph.go.jpoup.comresearchgate.net. The identified genes play roles in various cellular functions, including metabolism, gene regulation, and stress response oup.comebi.ac.ukniph.go.jpoup.comresearchgate.net.

Advanced Analytical Methodologies for Trifluoromethionine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying trifluoromethionine (TFM) and its interactions at an atomic level. The presence of the fluorine-19 (¹⁹F) nucleus, which is 100% naturally abundant and highly sensitive, makes TFM an excellent probe for investigating protein structure and dynamics. researchgate.netumich.edu

¹⁹F NMR for Studying Protein Environments and Interactions

The incorporation of TFM into proteins allows for the use of ¹⁹F NMR to gain insights into the local protein environment. The ¹⁹F chemical shift is highly sensitive to changes in the surrounding electronic environment, providing a powerful tool for monitoring protein conformational changes and interactions. researchgate.netumich.edu Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectra have minimal background signals, which simplifies the identification and analysis of the signals of interest. researchgate.netbeilstein-journals.org

Researchers have successfully incorporated TFM into proteins like bacteriophage lambda lysozyme (B549824) (LaL). nih.gov The ¹⁹F NMR spectra of TFM-labeled LaL revealed distinct resonances, indicating that the trifluoromethyl group is sensitive to its specific location within the protein structure. nih.gov Furthermore, subtle changes in these resonances upon the binding of ligands, such as chitopentaose, demonstrated the utility of TFM as a probe for studying protein-ligand interactions. nih.gov The sensitivity of the trifluoromethyl group's NMR signal, which is averaged by rapid rotational motion, makes it particularly well-suited for detecting long-range structural changes. udel.edu

Dynamic NMR for Sulfur Inversion Rates in Complexes

Dynamic NMR (DNMR) methods have been employed to investigate the stereodynamics of TFM when complexed with other molecules. Specifically, DNMR has been used to study the rates of sulfur inversion in platinum(II) complexes of TFM. researchgate.net Sulfur inversion is a process where the pyramidal sulfur atom in a thioether complex inverts its configuration. researchgate.net

In a study involving dichloro(l-trifluoromethionine-N,S)platinum(II), dynamic NMR was used to determine the energy barrier for sulfur inversion. researchgate.net The investigation of thioether-platinum(II) complexes is crucial as the mechanism of sulfur inversion in these complexes has been a subject of interest, with DNMR helping to elucidate whether the inversion proceeds with or without bond dissociation. The entropy of activation, which can be determined from temperature-dependent NMR studies, serves as a key indicator for diagnosing the inversion mechanism. For the dichloro(l-trifluoromethionine-N,S)platinum(II) complex, the experimentally determined inversion barrier was 18 ± 1 kcal/mol. researchgate.net

Mass Spectrometry (MS) for Characterization and Metabolite Detection

Mass spectrometry (MS) is a vital analytical technique for the characterization of this compound and the detection of its metabolites. nih.govijpras.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), provides high sensitivity and resolution for identifying and quantifying molecules in complex biological samples. nih.govlcms.cz

The accurate mass measurements from HRMS are crucial for distinguishing between isobaric ions in metabolite identification studies. ijpras.com Various MS-based techniques, including tandem mass spectrometry (MS/MS) and advanced data processing tools, have significantly improved the quality and reliability of metabolite identification. ijpras.com For instance, techniques like precursor ion scanning and neutral loss scanning are common methods for metabolite detection using MS2 data. ijpras.com

Enzyme Activity Assays Coupled with HPLC or Fluorometric Detection

Enzyme activity assays are essential for understanding the metabolism of this compound by enzymes such as methionine γ-lyase (MGL) and γ-cystathionase. These assays often involve coupling with High-Performance Liquid Chromatography (HPLC) or fluorometric detection to monitor the conversion of the substrate. mdpi.com

HPLC can be used to separate and quantify the substrate and products of an enzymatic reaction, allowing for the determination of enzyme kinetics. researchgate.net Fluorometric assays, on the other hand, offer high sensitivity and can be used for continuous monitoring of enzyme activity. mdpi.comwikipedia.org These assays often utilize synthetic substrates that release a fluorescent dye upon enzymatic cleavage. wikipedia.org The increase in fluorescence is directly proportional to the enzyme activity. sigmaaldrich.com Such methods are particularly advantageous for high-throughput screening of enzyme inhibitors. mdpi.com

Analytical TechniqueApplication in this compound ResearchKey Findings
¹⁹F NMR Studying protein environments and interactions.TFM's ¹⁹F signal is sensitive to local protein conformation and ligand binding. nih.gov
Dynamic NMR Determining sulfur inversion rates in platinum complexes.The inversion barrier for dichloro(l-trifluoromethionine-N,S)platinum(II) was found to be 18 ± 1 kcal/mol. researchgate.net
Mass Spectrometry Characterization and metabolite detection.HRMS provides accurate mass data for confident metabolite identification. ijpras.com
HPLC/Fluorometry Enzyme activity assays.Enables quantification of substrate conversion and determination of kinetic parameters. researchgate.net

X-ray Crystallography for Ligand Binding Modes

X-ray crystallography is an indispensable tool for determining the three-dimensional structures of proteins and their complexes with ligands at atomic resolution. migrationletters.com This technique provides detailed insights into the binding modes of small molecules like this compound to their protein targets. migrationletters.comnih.gov By co-crystallizing a protein with its ligand, researchers can visualize the precise interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and specificity. migrationletters.com

The structural information obtained from X-ray crystallography is crucial for structure-based drug design, enabling the optimization of lead compounds to improve their potency and selectivity. migrationletters.com While cryogenic temperatures are often used for data collection, room-temperature crystallography is emerging as a valuable approach that can reveal biologically relevant alternate conformations of protein-ligand complexes that might be missed at cryogenic temperatures. elifesciences.org

Transcriptomics and Microarray Analysis for Gene Expression Profiling

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. numberanalytics.com Microarray analysis and RNA sequencing (RNA-Seq) are high-throughput techniques used for gene expression profiling, which provides a snapshot of the genes that are active in a cell at a particular time. numberanalytics.comresearchgate.net

These methods can be used to understand the cellular response to this compound by identifying which genes are up- or down-regulated. For example, studies on Entamoeba histolytica resistant to TFM have shown downregulation of MGL and upregulation of stress response genes. Microarrays contain thousands of gene-specific probes, allowing for the parallel analysis of the expression levels of a large number of genes. researchgate.netthermofisher.com While microarrays have been widely used, RNA-Seq has emerged as a superior technology for detecting low-abundance transcripts, differentiating between isoforms, and having a broader dynamic range. plos.orgrna-seqblog.com

TechniquePrincipleApplication in this compound Research
X-ray Crystallography Diffraction of X-rays by a crystal to determine the arrangement of atoms.Determining the precise binding mode of this compound to its target proteins. migrationletters.comnih.gov
Transcriptomics Analysis of the complete set of RNA transcripts (transcriptome).Understanding the global gene expression changes in response to this compound.
Microarray Analysis Hybridization of labeled RNA to a chip with gene-specific probes.Profiling the expression of thousands of genes simultaneously to identify those affected by this compound. researchgate.netthermofisher.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of non-natural amino acids like this compound (TFM). uwaterloo.ca These theoretical approaches allow researchers to investigate the properties of TFM at an atomic level, providing insights that complement experimental data. By simulating molecular structures and behaviors, scientists can understand how the substitution of three hydrogen atoms with fluorine atoms in the methionine side chain alters its physicochemical properties. These methods are crucial for rationalizing the effects of TFM incorporation on protein structure and function, predicting its interactions with biological targets, and guiding the design of new experiments. Computational strategies range from high-level quantum mechanical calculations to more efficient molecular mechanics and dynamics simulations, each offering unique advantages for exploring the complex behavior of TFM in biological systems. uwaterloo.ca

Ab Initio Calculations for Electronic Properties

Ab initio molecular orbital calculations are a class of quantum chemistry methods that compute the electronic properties of molecules from first principles, without reliance on empirical parameters. These calculations have been instrumental in analyzing the fundamental differences and similarities between this compound and its natural counterpart, methionine. acs.org By solving the Schrödinger equation for the molecular system, researchers can obtain detailed information about electron distribution, molecular orbital energies, and electrostatic potential.

Studies have employed ab initio methods to understand how the highly electronegative fluorine atoms in the trifluoromethyl group impact the electronic structure of the amino acid side chain. acs.orgmolaid.com These calculations help to quantify changes in properties such as bond lengths, bond angles, and charge distribution upon fluorination. The insights gained are critical for explaining the altered hydrophobicity, steric profile, and metabolic stability of TFM compared to methionine. For instance, the similarities and differences in electronic properties between methionine and TFM were analyzed using these methods to interpret experimental findings, such as 19F NMR data of TFM-labeled proteins. acs.org

Table 1: Comparison of Calculated Properties for Methionine vs. This compound Side Chains.
PropertyMethionine (S-CH₃)This compound (S-CF₃)Significance of Change
Molecular Volume Baseline106% increase relative to methionine amino acid. nih.govThe trifluoromethyl group significantly increases the steric bulk of the side chain. nih.gov
Electronegativity of Terminal Group Lower (due to H atoms)Significantly higher (due to F atoms). Alters local electronic environment, charge distribution, and non-covalent interactions.
Electrostatic Potential Slightly negative potential around sulfur.Strongly polarized with negative potential on fluorine atoms and positive potential on sulfur.Influences dipole moment and interaction with polar residues and solvents in a protein.
Hydrophobicity Considered hydrophobic.Enhanced hydrophobicity. Affects protein folding, stability, and core packing.

Prediction of Protein-Protein and Protein-Ligand Interactions

Computational modeling is a powerful strategy for predicting how the incorporation of this compound into a protein affects its interactions with other proteins or with small molecule ligands. nih.gov These predictive methods are vital in drug discovery and for understanding biological pathways. praiseworthyprize.orgnih.gov

Protein-Ligand Interactions: Molecular docking simulations are frequently used to predict the binding orientation and affinity of TFM-containing peptides or proteins with specific targets. For example, software like AutoDock can model the binding of TFM to the active site of enzymes such as methionine γ-lyase (MGL). These models must account for the unique properties of fluorine, including its high electronegativity and van der Waals radius, to achieve accurate predictions. The crystal structure of enzymes in complex with TFM, such as the E. coli methionine aminopeptidase, provides an experimental basis for validating and refining these computational models. rcsb.org Furthermore, more advanced techniques like free-energy perturbation calculations can be used to compare the binding affinities of TFM and native methionine with a target enzyme, helping to explain the basis for selective inhibition.

Protein-Protein Interactions (PPIs): The introduction of TFM can modulate protein-protein interactions by altering the local hydrophobicity and steric environment at the protein interface. While direct prediction of TFM's effect on PPIs is complex, computational approaches provide valuable insights. TFM is a useful ¹⁹F NMR probe for monitoring PPIs experimentally, and computational models can help interpret these results. acs.org Structure-based prediction methods, which leverage the three-dimensional coordinates of protein complexes, are particularly relevant. nih.govmdpi.com By analyzing the structural changes induced by TFM incorporation, as observed in studies on proteins like bacteriophage λ lysozyme, models can predict whether the interaction interface is stabilized or destabilized. nih.gov Machine learning and deep learning algorithms are emerging as powerful tools for predicting PPIs, often using features derived from protein sequences or structures. nih.govfrontiersin.org These models can be trained on large datasets of known interactions to identify patterns that predict whether two proteins will bind, a capability that can be extended to study proteins modified with unnatural amino acids like TFM.

Table 2: Computational Methods for Predicting TFM-Mediated Interactions.
MethodologyApplication in TFM ResearchExample/TargetReference
Molecular Docking Predicts binding pose and affinity of TFM or TFM-peptides in enzyme active sites.Modeling TFM binding to Methionine γ-lyase (MGL).
Molecular Dynamics (MD) Simulations Reveals how TFM incorporation alters side-chain flexibility and protein conformational dynamics.Analysis of TFM-labeled bacteriophage lambda lysozyme.
Free-Energy Perturbation (FEP) Calculates relative binding affinities between ligands.Comparing the binding affinity of TFM vs. Methionine to a target enzyme.
Structure-Based PPI Prediction Uses 3D structural information to predict changes in protein-protein binding.Assessing the impact of TFM on the interface of interacting proteins. nih.govmdpi.com
Machine Learning/Deep Learning Predicts PPIs from sequence or structural features; can be adapted for unnatural amino acids.General PPI prediction for networks involving TFM-containing proteins. nih.govfrontiersin.org

Q & A

Q. How is trifluorluoromethionine synthesized and characterized for use in protein labeling studies?

Trifluoromethionine (TFM) is synthesized via nucleophilic substitution of N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide, achieving an overall yield of 33%. Characterization involves 19F^{19}\text{F} NMR to verify incorporation into proteins like bacteriophage lambda lysozyme (LaL). The method requires careful control of methionine and TFM concentrations during bacterial expression to avoid growth inhibition while maintaining enzyme activity post-labeling .

Q. What role does this compound play as a prodrug in antimicrobial research?

this compound acts as a prodrug selectively activated by methionine γ-lyase (MGL) in pathogens like Trichomonas vaginalis. MGL cleaves TFM to release toxic byproducts (e.g., α-keto acids and volatile sulfur compounds), disrupting cellular metabolism. In vitro and in vivo studies demonstrate efficacy at micromolar concentrations, validated via enzyme inhibition assays and growth curves in Met-depleted media .

Q. What experimental protocols ensure reliable incorporation of this compound into proteins for structural studies?

Key steps include:

  • Using methionine-auxotrophic E. coli strains to force TFM uptake during protein expression.
  • Optimizing induction timing and Met/TFM ratios to balance cell viability and labeling efficiency.
  • Validating functional integrity of labeled proteins via enzymatic activity assays (e.g., lysozyme activity against Micrococcus lysodeikticus) and 19F^{19}\text{F} NMR to confirm structural homogeneity .

Advanced Research Questions

Q. How do kinetic studies using this compound elucidate substrate specificity in methionine γ-lyase (MGL) enzymes?

Competitive inhibition assays with TFM and natural substrates (e.g., L-methionine) reveal MGL’s binding affinity (KmK_m) and catalytic efficiency (kcatk_{cat}). For example, MGL from Entamoeba histolytica shows a KmK_m of 0.24 mM for TFM, compared to 0.15 mM for methionine, indicating steric or electronic effects from the trifluoromethyl group. Data are collected via spectrophotometric monitoring of α-keto acid production at 310 nm .

Q. What methodological strategies resolve contradictory 19F^{19}\text{F}19F NMR data observed in this compound-labeled proteins?

Contradictory resonances (e.g., four distinct peaks in TFM-LaL) arise from conformational flexibility or differential environments of labeled methionine residues. Strategies include:

  • Titration with ligands (e.g., chitooligosaccharides) to stabilize specific conformations.
  • Molecular dynamics simulations and ab initio calculations to correlate chemical shifts with local electronic environments.
  • Comparative analysis with wild-type proteins to isolate TFM-specific effects .

Q. How does this compound enable mechanistic studies of enzyme active sites?

TFM serves as a mechanistic probe in MGL enzymes by forming covalent adducts with pyridoxal phosphate (PLP) cofactors. X-ray crystallography and mass spectrometry identify intermediates like γ-methylthio-α-ketobutyrate, confirming TFM’s role in cross-linking active-site residues. This approach clarifies catalytic mechanisms and informs inhibitor design .

Q. What experimental designs differentiate this compound’s metabolic effects from natural methionine in microbial systems?

  • Isotopic tracing : Using 13C^{13}\text{C}-labeled TFM to track incorporation into proteins versus catabolic pathways.
  • Metabolomics : LC-MS profiling of sulfur-containing metabolites in TFM-treated versus methionine-fed cultures.
  • Gene knockout models : Comparing toxicity in wild-type and MGL-deficient strains to isolate enzyme-specific effects .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in this compound’s inhibitory effects across microbial species?

Discrepancies may stem from variations in MGL expression levels or alternative sulfur assimilation pathways. Solutions include:

  • Quantifying MGL activity via Western blotting or qPCR in target organisms.
  • Cross-referencing genomic databases (e.g., KEGG, UniProt) to identify compensatory enzymes like cystathionine β-synthase .

Q. What statistical frameworks validate this compound’s efficacy in preclinical models of infection?

Use dose-response curves to calculate EC50_{50} values and Kaplan-Meier survival analysis in animal models. Pair with pharmacokinetic studies (e.g., plasma half-life, tissue distribution) to correlate efficacy with bioavailability. Non-parametric tests (e.g., Mann-Whitney U) account for small sample sizes in pilot studies .

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